8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of indenoquinolines, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoquinoline Core: This step involves the cyclization of appropriate starting materials to form the indenoquinoline core structure.
Methoxylation: Introduction of the methoxy group at the 8th position is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methylamino Substitution: The methylamino group is introduced at the 10th position through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one: shares similarities with other indenoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
93663-41-3 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
8-methoxy-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O2/c1-19-16-13-9-10(22-2)7-8-14(13)20-17-11-5-3-4-6-12(11)18(21)15(16)17/h3-9H,1-2H3,(H,19,20) |
InChI Key |
RAFWCADOPCELQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=C1C=C(C=C3)OC)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.